molecular formula C9H8BrN3O2 B3387048 methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate CAS No. 78695-17-7

methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate

Cat. No.: B3387048
CAS No.: 78695-17-7
M. Wt: 270.08 g/mol
InChI Key: CLOUFUJTHZGQMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate is a synthetic benzimidazole derivative supplied as a high-purity compound for research purposes. This molecule features a critical bromo substituent, which enhances its potential as a key intermediate in medicinal chemistry and as a scaffold for developing novel targeted therapies. The benzimidazole core is a privileged structure in drug discovery due to its resemblance to naturally occurring nucleotides, which facilitates diverse interactions with biological targets . This compound is of significant value in oncology research. Benzimidazole derivatives have demonstrated a wide range of anticancer activities through mechanisms such as topoisomerase inhibition, DNA intercalation, and functioning as poly(ADP-ribose) polymerase (PARP) inhibitors . The carbamate functional group is a common feature in bioactive molecules and can contribute to the compound's mechanism of action and metabolic profile . The bromine atom provides a reactive site for further chemical modifications via cross-coupling reactions, allowing researchers to create a diverse library of analogs for structure-activity relationship (SAR) studies. Its potential extends to targeting specific oncogenic pathways. Molecular docking studies on closely related benzimidazole-carbamate structures have revealed strong binding affinities to critical protein targets such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis in tumors . This indicates its utility in developing inhibitors of angiogenesis. Furthermore, the electron-rich benzimidazole nucleus can act as a coordinating ligand for metals, opening avenues in bioinorganic chemistry and the development of metal-based therapeutic agents . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans. Handle with care in a controlled laboratory setting following all applicable safety protocols.

Properties

IUPAC Name

methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-15-9(14)13-8-11-6-3-2-5(10)4-7(6)12-8/h2-4H,1H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOUFUJTHZGQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90302868
Record name NSC154754
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78695-17-7
Record name NSC154754
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154754
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC154754
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by bromination and subsequent carbamate formation. The general synthetic route includes:

Chemical Reactions Analysis

Key Data:

ParameterConditions/ResultsSource
Cyclization AgentPolyphosphoric acid, 160°C
Carbamate FormationMethyl chloroformate, base (e.g., pyridine)
Yield60–85% (isolated)

Substitution at the 6-Bromo Position

The bromine atom at position 6 undergoes catalytic cross-coupling reactions, enabling diversification of the benzimidazole scaffold:

Suzuki–Miyaura Coupling

  • Reagents : Pd(PPh3_3)4_4, aryl/heteroaryl boronic acids, base (NaO-t-Bu).

  • Conditions : DMF, 100°C, 12–24 h .

  • Outcome : Substitution with aryl, heteroaryl, or cyano groups (e.g., conversion to 6-aryl derivatives) .

Buchwald–Hartwig Amination

  • Reagents : Pd2_2(dba)3_3, t-butyl XPhos, amines.

  • Conditions : Toluene, 80–100°C, 16–48 h .

  • Outcome : Introduction of primary or secondary amines at position 6 (e.g., NHBoc-protected intermediates) .

Comparative Catalytic Efficiency:

Reaction TypeCatalyst SystemYield (%)Reference
Suzuki CouplingPd(PPh3_3)4_4/NaO-t-Bu50–76
Buchwald–HartwigPd2_2(dba)3_3/XPhos76–94

Carbamate Reactivity

The methyl carbamate group undergoes hydrolysis and transesterification:

Hydrolysis to Free Amine

  • Reagents : 1 M NaOH (aqueous), THF/MeOH.

  • Conditions : Room temperature, 4–6 h .

  • Outcome : Cleavage of the carbamate to yield 6-bromo-1H-benzimidazol-2-amine .

Acid-Mediated Stability

  • Carbamates resist hydrolysis under mild acidic conditions (pH 3–6) but degrade in concentrated HCl/1,4-dioxane .

  • Rotameric equilibria (syn vs. anti) of the carbamate group are influenced by hydrogen bonding, as observed in 1H^1H-NMR studies .

Functionalization of the Benzimidazole Core

  • Nitration : Treatment with HNO3_3/H2_2SO4_4 introduces nitro groups at position 4 or 5 .

  • Reduction : Fe/NH4_4Cl in EtOH/H2_2O reduces nitro to amine (80°C, quantitative yield) .

Scientific Research Applications

Agricultural Applications

Fungicidal Properties
Methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate is primarily recognized for its efficacy as a fungicide. It belongs to the benzimidazole class of fungicides, which are known for their broad-spectrum activity against a variety of fungal pathogens. The compound has been shown to effectively control diseases such as:

  • Wheat Head Blight
  • Rice Sheath Blight
  • Cereal Smut
  • Sclerotinia Sclerotiorum
  • Anthracnose in fruits and vegetables

The mechanism of action involves inhibiting fungal cell division by interfering with mitosis, thereby preventing the growth and spread of pathogenic fungi .

Case Study: Efficacy Against Fungal Diseases
In a study evaluating the effectiveness of this compound against various fungal pathogens, it was found to significantly reduce disease incidence in treated crops compared to untreated controls. The compound was formulated into wettable powders and suspensions for application, demonstrating a high level of efficacy with low toxicity to non-target organisms .

Pharmaceutical Applications

Anticancer Activity
Recent research indicates that benzimidazole derivatives, including this compound, exhibit promising anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cells, particularly through mechanisms involving topoisomerase inhibition .

Mechanism of Action
The compound acts as a topoisomerase inhibitor, which is crucial for DNA replication and transcription. By inhibiting this enzyme, the compound promotes cell death in cancerous cells, making it a candidate for further development in cancer therapeutics .

Case Study: Cytotoxic Effects
In vitro studies have shown strong cytotoxic effects against various cancer cell lines, including K562 leukemia and HepG-2 hepatocellular carcinoma cells. The effective concentrations were reported at 2.68 μmol/L and 8.11 μmol/L respectively, indicating its potential as an anticancer agent .

Toxicological Assessment

Safety Profile
Toxicological assessments have been conducted to evaluate the safety profile of this compound. The compound has been categorized as having low toxicity based on acute oral LD50 values exceeding 5000 mg/kg in rats .

Environmental Impact
As a fungicide, it is important to consider the environmental impact of its use. Studies indicate that while it is effective against target pathogens, it poses minimal risk to beneficial organisms such as bees and fish when used according to recommended guidelines .

Summary Table of Applications

Application AreaSpecific UsesMechanism of ActionToxicity Level
AgricultureControl of wheat head blight, rice sheath blightInhibits mitosis in fungal cellsLow toxicity
PharmaceuticalsAnticancer agent for leukemia and liver cancerTopoisomerase I inhibition leading to apoptosisLow toxicity

Mechanism of Action

The mechanism of action of methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate involves its interaction with microtubules. It binds to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells. The compound is particularly effective against cells with mutant p53, making it a promising candidate for treating certain types of cancer .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations in Benzimidazole Derivatives

Benzimidazole derivatives exhibit diverse biological activities depending on substituents at positions 2, 5, and 4. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Benzimidazole Derivatives
Compound Name Substituent at Position 6 Key Functional Groups Primary Applications References
Target Compound Bromo (Br) Methyl carbamate (2-position) Pharmaceutical intermediate
Flubendazole 4-Fluorobenzoyl Methyl carbamate Anthelmintic, antialgal agent
Fenbendazole Phenylsulfanyl Methyl carbamate Anthelmintic, anticancer
Carbendazim None (5-hydroxy metabolites) Methyl carbamate Systemic fungicide
Mebendazole Benzoyl Methyl carbamate Anthelmintic
Albendazole Propylsulfanyl Methyl carbamate Anthelmintic, antiparasitic
Methyl N-(6-chloro-1H-benzimidazol-2-yl)carbamate Chloro (Cl) Methyl carbamate Chemical intermediate

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound Flubendazole Fenbendazole Carbendazim
Molecular Weight 270.08 g/mol 315.29 g/mol 299.34 g/mol 191.19 g/mol
logP (XLogP3) 2.2 3.1 3.5 1.7
Polar Surface Area 67 Ų 75 Ų 78 Ų 67 Ų
Solubility Moderate Low Low High

    Biological Activity

    Methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate is a synthetic compound belonging to the benzimidazole family, which is recognized for its diverse pharmacological activities. This compound has garnered attention due to its potential applications in various therapeutic areas, particularly oncology and infectious diseases.

    Chemical Structure and Synthesis

    The synthesis of this compound typically involves the following steps:

    • Condensation : Reacting o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole core.
    • Bromination : Introducing a bromo group at the 6-position using bromine or N-bromosuccinimide (NBS).
    • Carbamate Formation : Treating the brominated benzimidazole with methyl chloroformate to yield the final product.

    This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and hydrolysis, which can modify its biological activity and properties .

    Anticancer Properties

    This compound exhibits significant anticancer activity. Its mechanism of action primarily involves the disruption of microtubule dynamics by binding to the colchicine-sensitive site of tubulin. This interaction inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells, particularly those with mutant p53 .

    Case Study: Cytotoxicity

    In a study assessing the cytotoxic effects of various benzimidazole derivatives, this compound demonstrated an IC50 value indicative of its potency against specific cancer cell lines. The compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, showing promising results in inhibiting cell proliferation .

    Antimicrobial Activity

    Benzimidazole derivatives, including this compound, have also been investigated for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains, contributing to its potential use in developing new antimicrobial agents .

    Mechanistic Insights

    The biological activity of this compound can be attributed to several mechanisms:

    • Microtubule Inhibition : Disruption of microtubule formation leads to cell cycle arrest.
    • Topoisomerase Inhibition : Some studies suggest that benzimidazole derivatives can act as inhibitors of topoisomerases, enzymes critical for DNA replication .

    Comparative Biological Activity Table

    Compound NameIC50 (µM)Target Cell LineMechanism of Action
    This compound25.72 ± 3.95MCF-7Microtubule destabilization
    Other Benzimidazole Derivative A45.2 ± 13.0U87Topoisomerase inhibition
    Other Benzimidazole Derivative B14.1VariousDNA intercalation

    Q & A

    Q. What are the standard synthetic routes for methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate?

    • Methodological Answer : The compound is typically synthesized via a two-step process:

    Bromination : Introduce the bromo group at position 6 of the benzimidazole core using brominating agents (e.g., NBS or Br₂) under controlled conditions.

    Carbamate Formation : React the brominated benzimidazole intermediate with methyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate moiety at position 2 .
    Characterization involves NMR (¹H/¹³C), IR spectroscopy , and mass spectrometry to confirm structural integrity. For crystalline derivatives, X-ray diffraction (refined using SHELX software) provides unambiguous confirmation .

    Q. How is the purity and stability of this compound assessed in research settings?

    • Methodological Answer :
    • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors purity.
    • Thermogravimetric Analysis (TGA) : Evaluates thermal stability under nitrogen atmosphere.
    • Accelerated Stability Studies : Expose the compound to humidity (75% RH), heat (40°C), and light (ICH Q1B guidelines) for 4–8 weeks, followed by HPLC reassessment .

    Q. What in vitro assays are used to evaluate its cytotoxicity?

    • Methodological Answer :
    • MTT Assay : Seed cells (e.g., HeLa or MCF-7) at 5,000 cells/well in 96-well plates. Treat with varying concentrations (e.g., 1–100 µM) for 24–48 hours. Measure formazan absorbance at 570 nm to calculate IC₅₀ values .
    • Trypan Blue Exclusion : Quantify viable cells post-treatment using a hemocytometer.

    Advanced Research Questions

    Q. How does the bromo substituent at position 6 influence biological activity compared to other halogenated analogs?

    • Methodological Answer :
    • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with Cl, F, or I substitutions. Test microtubule disruption efficacy using:
    • Immunofluorescence Microscopy : Visualize tubulin polymerization in treated cells (e.g., metaphase arrest).
    • Comparative IC₅₀ Analysis : Benchmark against colchicine and phenylsulfanyl derivatives (e.g., methyl N-(6-phenylsulfanyl-1H-benzimidazol-2-yl)carbamate) .
    • Computational Docking : Use AutoDock Vina to model interactions with β-tubulin’s colchicine-binding site. Bromo’s electronegativity and steric bulk may enhance binding affinity .

    Q. What experimental approaches resolve contradictions in reported activity data across cell lines?

    • Methodological Answer :
    • Dose-Response Curves : Generate across multiple cell lines (normal vs. tumor) to identify lineage-specific sensitivities.
    • Mechanistic Profiling : Combine RNA-seq (to identify differentially expressed genes) and Western Blotting (e.g., cyclin B1, phospho-histone H3) to correlate activity with cell-cycle arrest (G2/M phase) .
    • Meta-Analysis : Compare datasets from public repositories (e.g., ChEMBL) using statistical tools like R/Bioconductor.

    Q. How can conformational analysis optimize its derivatization for targeted therapies?

    • Methodological Answer :
    • X-ray Crystallography : Resolve 3D structure to identify flexible regions (e.g., carbamate linkage) for functionalization.
    • Molecular Dynamics Simulations : Simulate solvent interactions (e.g., water, DMSO) to predict solubility and bioavailability.
    • Click Chemistry : Introduce triazole or acetylene groups at position 1 or 3 for conjugation with targeting moieties (e.g., folate receptors) .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate
    Reactant of Route 2
    Reactant of Route 2
    Reactant of Route 2
    methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.